

Application Note and Protocol: Solid-Phase Extraction of Desmethylocitalopram from Tissues

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Compound of Interest

Compound Name: Desmethylocitalopram

Cat. No.: B1219260

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Introduction

Desmethylocitalopram is the primary active metabolite of the widely prescribed selective serotonin reuptake inhibitor (SSRI), citalopram. Accurate quantification of **Desmethylocitalopram** in various biological tissues is crucial for pharmacokinetic studies, toxicological assessments, and in the drug development process. Solid-phase extraction (SPE) offers a robust and selective method for the isolation and purification of **Desmethylocitalopram** from complex tissue matrices prior to analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed protocol for the solid-phase extraction of **Desmethylocitalopram** from tissue samples.

Physicochemical Properties of Desmethylocitalopram

A thorough understanding of the physicochemical properties of **Desmethylocitalopram** is essential for the development of an effective SPE protocol.

Property	Value	Source
Molecular Formula	C ₁₉ H ₁₉ FN ₂ O	PubChem[1]
Molecular Weight	310.4 g/mol	PubChem[1]
pKa (predicted)	9.8 (most basic)	Not explicitly found, but typical for secondary amines
LogP (predicted)	2.8	PubChem[1]

Desmethylocitalopram is a basic compound due to its secondary amine group, making it a suitable candidate for mixed-mode cation exchange SPE.

Experimental Protocol: Solid-Phase Extraction of Desmethylocitalopram from Tissues

This protocol is designed for the extraction of **Desmethylocitalopram** from soft tissues such as the brain, liver, and kidney.

Materials and Reagents:

- Tissue sample (e.g., brain, liver)
- Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
- Internal standard (e.g., **Desmethylocitalopram-d4**)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid (88%)
- Ammonium hydroxide (28-30%)
- Water (deionized or HPLC grade)
- Mixed-mode strong cation exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

- Centrifuge
- SPE vacuum manifold
- Nitrogen evaporator

Procedure:

- Tissue Homogenization:
 1. Accurately weigh approximately 0.5 g of tissue.
 2. Add 2 mL of ice-cold homogenization buffer and the internal standard.
 3. Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.
 4. Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
 5. Collect the supernatant for SPE.
- Sample Pre-treatment:
 1. To 1 mL of the supernatant, add 1 mL of 2% formic acid in water to ensure the protonation of **Desmethylocitalopram**.
 2. Vortex for 30 seconds.
- Solid-Phase Extraction (Mixed-Mode Cation Exchange):
 1. Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
 2. Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
 3. Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).
 4. Washing:

- Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.
 - Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.
5. Elution: Elute **Desmethylocitalopram** from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charge on the secondary amine, releasing it from the sorbent.
- Dry-down and Reconstitution:
 1. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 2. Reconstitute the dried residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.
 3. Vortex briefly and transfer to an autosampler vial for analysis.

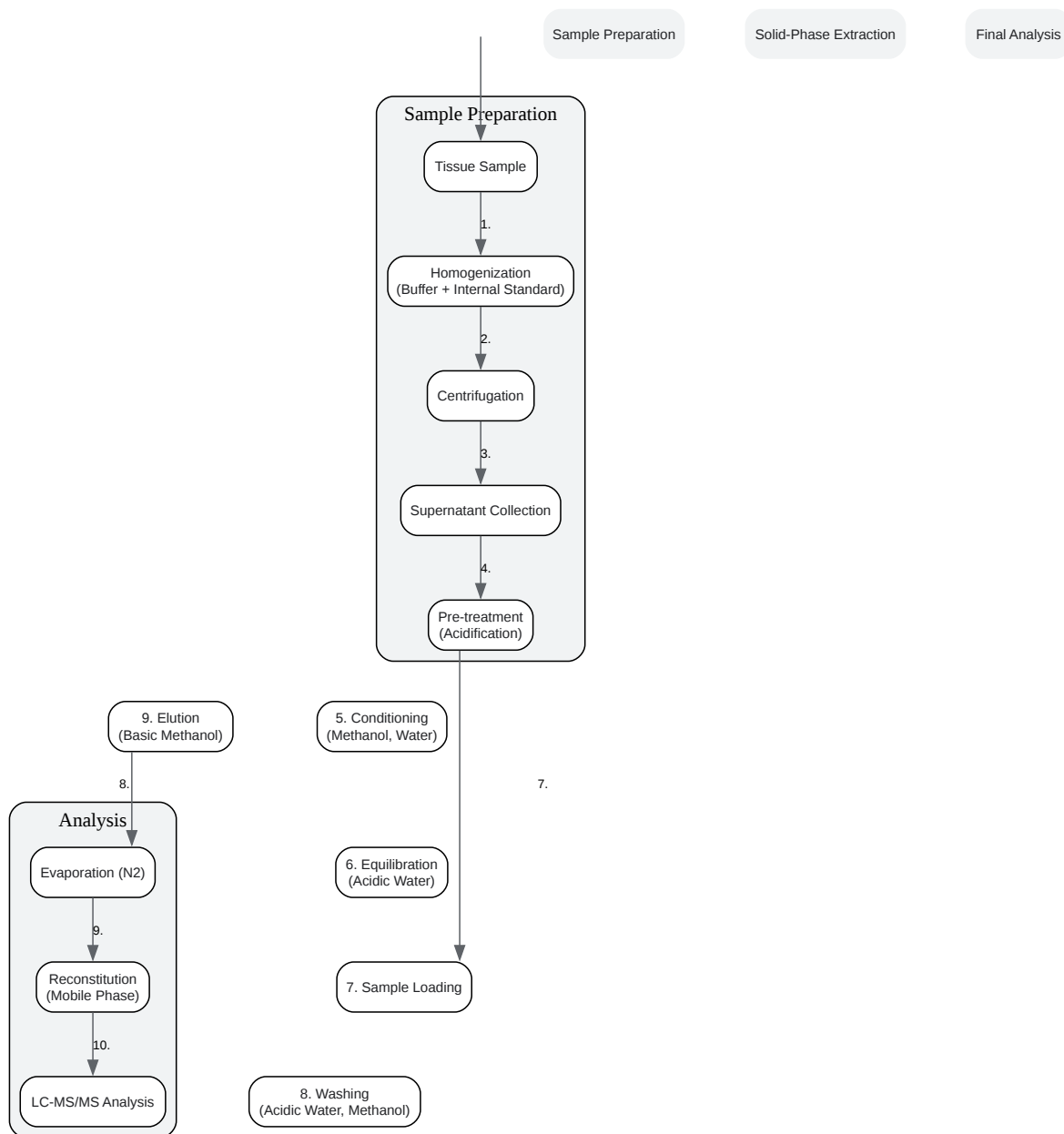
Data Presentation

The following table summarizes quantitative data for the analysis of **Desmethylocitalopram** from various sources. It is important to note that recovery and sensitivity can vary depending on the tissue matrix and the specific analytical instrumentation used.

Matrix	SPE Sorbent	Analytical Method	Linearity Range	LOQ	Recovery	Reference
Human Plasma	C18	HPLC-FLD	5-75 ng/mL	Not Specified	>90%	[2]
Human Saliva	Discovery C18	UHPLC-DAD	10-1000 ng/mL	4.0 ng/mL	>90%	[3][4]
Postmortem Tissues	Not specified	LC-MS/MS	Not Specified	1.56 ng/mL (blood)	Not Specified	[5][6]
Human Plasma	Not specified	LC-MS/MS	1-500 ng/mL	0.1 ng/mL	>70%	Not specified
Human Serum	RapidFire	Triple Quadrupole MS	10-500 ng/mL	10 ng/mL	Not specified	[7]

Visualizations

Experimental Workflow for **Desmethylocitalopram** Extraction from Tissues



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Figure 1: Workflow diagram for the solid-phase extraction of **Desmethylocitalopram** from tissue samples.

Conclusion

The described solid-phase extraction protocol using a mixed-mode cation exchange sorbent provides a selective and efficient method for the isolation of **Desmethylocitalopram** from complex tissue matrices. This protocol, coupled with a sensitive analytical technique such as LC-MS/MS, is suitable for a wide range of applications in research and drug development, enabling accurate and reliable quantification of this important metabolite. It is recommended that the method be validated for the specific tissue matrix of interest to ensure optimal performance.

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